(2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17BrO4 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Spectroscopy
Vibrational Wavenumbers and Hyperpolarizability : A study reported the synthesis and analysis of a similar compound, examining its vibrational wavenumbers using HF and DFT methods. The research also focused on the first hyperpolarizability and infrared intensities of the compound, providing insights into its potential applications in non-linear optics and material sciences (Mary et al., 2015).
Crystal Structure Analysis : Research on closely related compounds has revealed intricate details about their crystal structures, including dihedral angles and the nature of intermolecular interactions. This information is crucial in understanding the material properties of these compounds (Jasinski et al., 2010).
Optical and Electronic Properties
Nonlinear Optical Properties : A study investigated the linear and nonlinear optical properties of chalcone derivatives, including a compound structurally similar to (2E)-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. It highlighted their potential use in semiconductor devices due to their charge transport properties (Shkir et al., 2019).
Hirshfeld Surface Studies : Research on chalcone derivatives has also included Hirshfeld surface analysis, which quantifies intermolecular interactions. Such studies are vital for understanding the behavior of these compounds in different environments (Salian et al., 2018).
Potential Pharmacological Applications
Antioxidant and Anti-inflammatory Properties : Some studies have explored the potential pharmacological applications of chalcone derivatives, including their antioxidant and anti-inflammatory properties. This research can lay the groundwork for developing new therapeutic agents (Okunrobo et al., 2006).
Antinemic Activity : Investigations into the antinemic activity of ferrocenyl chalcones against Meloidogyne incognita infestation in tomatoes have highlighted another potential application of these compounds in agriculture (Yadav et al., 2021).
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO4/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMDEAJWUFHBBT-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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